Product packaging for Hyaluronate Octasaccharide(Cat. No.:CAS No. 57323-43-0)

Hyaluronate Octasaccharide

Cat. No.: B2830160
CAS No.: 57323-43-0
M. Wt: 1535.287
InChI Key: BGTWRLVANFQVOI-HQBUSBFSSA-N
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Description

Contextualization of Hyaluronate Octasaccharide within Hyaluronan Biology

This compound (HA8) is a specific, defined-length HAO consisting of eight monosaccharide units, or four repeating disaccharide units of N-acetylglucosamine and glucuronic acid. amsbio.com It represents a key size in the spectrum of HA fragments, often marking a threshold for specific biological activities. For instance, while smaller fragments may be inactive or have different effects, the octasaccharide has been identified as the minimum length required for optimal binding to important cell surface receptors like the Link module of TSG-6 and the HA-binding domain of CD44. oup.com This positions HA8 as a critical tool for dissecting the molecular interactions and signaling pathways mediated by hyaluronan. The generation of HA8 and other oligosaccharides can occur through the action of various hyaluronidases, which cleave the high-molecular-weight HA polymer into smaller fragments. embopress.org

Significance of Defined Hyaluronate Oligosaccharide Lengths in Biological Studies

The use of structurally defined HA oligosaccharides is paramount in biological research because the biological activities of HA are exquisitely dependent on its molecular size. nih.govglycoforum.gr.jp High-molecular-weight HA is generally considered to be anti-inflammatory and immunosuppressive, while smaller fragments, including the octasaccharide, can be pro-inflammatory and angiogenic. glycoforum.gr.jp For example, some studies have shown that while high-molecular-weight HA suppresses angiogenesis, certain small HA fragments can promote it. nih.gov

This size-dependent bioactivity necessitates the use of homogenous preparations of specific HAO lengths to accurately probe their functions. Mixed-length fragments can produce confounding or misleading results. The chemical synthesis of well-defined HA oligosaccharides, including the octasaccharide, has been a crucial development, allowing researchers to investigate the precise structure-activity relationships of these molecules. nih.govresearchgate.net These synthetic oligosaccharides serve as invaluable tools to explore the roles of HA in cell adhesion, migration, and signaling. nih.gov

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories, focusing on its role in cell signaling, inflammation, and cancer biology. A significant area of investigation has been its interaction with cell surface receptors, particularly CD44. oup.commdpi.com Studies have demonstrated that HA8 can bind to CD44 and influence downstream signaling pathways. oup.com For instance, research has explored how HA oligosaccharides can modulate the phosphoinositide 3-kinase (PI3K) and MAP kinase pathways. glycoforum.gr.jp

Another major research focus is the role of HA8 in inflammation and tissue remodeling. Studies have shown that HA oligosaccharides can induce the expression of matrix metalloproteinases (MMPs), such as MMP-13, in chondrocytes, suggesting a role in cartilage degradation in osteoarthritis. nih.gov This induction can be mediated through both CD44-dependent and independent pathways involving NF-κB and p38 MAP kinase activation. nih.gov Furthermore, HA oligosaccharides have been implicated in promoting apoptosis in certain cell types, such as human gingival fibroblasts, by increasing caspase-3 activity. scirp.org

In the context of cancer, research has indicated that HA oligosaccharides can have anti-tumor effects, in contrast to high-molecular-weight HA which can promote tumor growth and migration. mdpi.com Some studies suggest that HA oligosaccharides can suppress tumor growth by disrupting the interaction between endogenous HA and CD44 on tumor cells. glycoforum.gr.jp

The table below summarizes key research findings related to this compound:

Research AreaKey FindingsRelevant Proteins/PathwaysCitations
Receptor Binding HA8 is the minimum length for optimal binding to the Link module of TSG-6 and the HA-binding domain of CD44.CD44, TSG-6 oup.com
Inflammation & Tissue Remodeling Induces expression of MMP-13 in articular chondrocytes.MMP-13, NF-κB, p38 MAP kinase nih.gov
Promotes apoptosis in human gingival fibroblasts.Caspase-3, Bcl-2 scirp.org
Cancer Biology Can suppress tumor growth by disrupting HA-CD44 interactions.CD44, PI3K, MAP kinase glycoforum.gr.jpmdpi.com
Enzymology Serves as a substrate for hyaluronidases, with degradation patterns varying between different enzyme types.Hyaluronidase (B3051955) (e.g., PH-20, Hyal-1) nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H86N4O45 B2830160 Hyaluronate Octasaccharide CAS No. 57323-43-0

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWRLVANFQVOI-HQBUSBFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86N4O45
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Defined Hyaluronate Octasaccharides

Chemical Synthesis Approaches for Hyaluronate Octasaccharide

The foundation of a successful this compound synthesis lies in the rational design of its constituent monosaccharide and disaccharide building blocks. nih.gov Hyaluronic acid is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. nih.govresearchgate.net Synthetic strategies must therefore employ suitably protected versions of these monosaccharides.

A common approach involves the use of a glucuronic acid donor and a glucosamine (B1671600) acceptor. nih.gov However, the low reactivity of glucuronic acid donors can be a significant hurdle. nih.gov To circumvent this, a more reactive glucose derivative is often used as a precursor, with a selectively removable protecting group on the 6-hydroxyl group, allowing for a later oxidation to the required carboxylic acid. nih.gov

The nitrogen on the glucosamine unit is typically protected with groups like trichloroacetyl (TCA) or an azido (B1232118) group. nih.govrsc.org The choice of protecting groups is critical, as they influence the reactivity of the building blocks and the stereochemical outcome of the glycosylation reactions. For instance, the trichloroacetyl group has been used in the assembly of HA oligosaccharides, but its use can sometimes lead to the formation of trichloromethyl oxazoline (B21484) side-products. nih.gov

Disaccharide building blocks are frequently employed to expedite the synthesis. nih.govresearchgate.net These units, containing a pre-formed β-(1→3) or β-(1→4) linkage, can be coupled together to rapidly build the octasaccharide backbone. nih.gov A key strategy involves creating bifunctional building blocks that can act as both a glycosyl donor and an acceptor, facilitating iterative chain extension. beilstein-journals.org

Table 1: Examples of Monosaccharide and Disaccharide Building Blocks in Hyaluronate Synthesis

Building Block Type Monosaccharide Units Key Protecting Groups Role in Synthesis Reference
Monosaccharide Donor Glucoside Benzoyl, Benzyl, TBS, p-tolyl thioglycoside Glycosyl donor for forming the GlcA-GlcNAc linkage. nih.gov
Monosaccharide Acceptor Glucosamine Benzylidene, Trichloroacetyl, p-tolyl thioglycoside Glycosyl acceptor for chain elongation. nih.gov
Disaccharide Donor GlcA-GlcNAc Benzyl, Benzoyl, Trichloroacetyl, p-tolyl thioglycoside Pre-formed disaccharide unit for rapid assembly of the oligosaccharide chain. nih.gov

This table is illustrative and not exhaustive of all possible protecting group combinations.

The stereoselective formation of the β-(1→3) and β-(1→4) glycosidic linkages is one of the most critical challenges in hyaluronate synthesis. nih.govrsc.org The desired β-stereoselectivity is typically achieved through neighboring group participation from a C-2 protecting group on the glycosyl donor, such as an acetyl or benzoyl group. beilstein-journals.org

Several activation systems have been employed to promote the glycosylation reaction. A widely used method is the pre-activation based chemoselective glycosylation. nih.govbeilstein-journals.org This strategy involves activating a thioglycosyl donor with a promoter system, such as silver triflate (AgOTf) and p-toluenesulfenyl chloride (p-TolSCl), in the absence of the acceptor. nih.gov The subsequent addition of the acceptor leads to the formation of the glycosidic bond. beilstein-journals.org This temporal separation of donor activation and glycosylation minimizes side reactions. beilstein-journals.org Another effective promoter system is the combination of diphenyl sulfoxide (B87167) (Ph₂SO) and triflic anhydride (B1165640) (Tf₂O). beilstein-journals.orgnih.gov

The choice of solvent and the presence of a bulky, non-nucleophilic base, like 2,4,6-tri-tert-butyl pyrimidine (B1678525) (TTBP), are also crucial for optimizing the yield and stereoselectivity of the glycosylation. nih.gov Challenges can arise, particularly in forming the β-linkage when there is no participating group at the C-2 position of the donor, requiring careful optimization of reaction conditions. rsc.org

To enhance the efficiency of oligosaccharide synthesis, iterative one-pot strategies have been developed. nih.govacs.orgpsu.edu These techniques allow for multiple glycosylation steps to be performed in a single reaction vessel without the need for isolating and purifying the intermediate products. nih.govnih.gov This significantly reduces the time and resources required for synthesis.

The pre-activation based iterative one-pot strategy has been successfully applied to the synthesis of hyaluronic acid oligosaccharides up to hexasaccharides. nih.govnih.gov This method relies on the sequential addition of glycosyl donor and acceptor building blocks to the reaction mixture. acs.org The key to this approach is that the promoter is consumed during the activation of each donor, preventing the premature activation of subsequent building blocks. psu.edu By using near stoichiometric amounts of the building blocks, this method is highly efficient and scalable. nih.gov

The success of a one-pot synthesis is contingent on several factors, including high yields and stereoselectivity in each glycosylation step, and the absence of interfering side products. psu.edu The solubility of the building blocks at the low temperatures often required for these reactions is another important consideration. nih.gov

The final stage of chemical synthesis involves the removal of all protecting groups and, if necessary, the oxidation of glucose precursors to glucuronic acid. nih.govnih.gov This global deprotection must be carefully orchestrated to avoid damaging the newly formed oligosaccharide. rsc.org

The deprotection sequence depends on the specific protecting groups used. Common steps include:

Ester removal: Groups like benzoyl and acetyl are typically removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol. rsc.org

Ether cleavage: Benzyl ethers are commonly cleaved by catalytic hydrogenation using palladium on carbon (Pd/C). rsc.org

Acetal hydrolysis: Benzylidene acetals are removed under acidic conditions. rsc.org

Silyl ether cleavage: Groups like tert-butyldimethylsilyl (TBS) are typically removed with fluoride (B91410) reagents such as hydrogen fluoride-pyridine (HF·pyridine) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govresearchgate.net

N-protecting group removal: The trichloroacetyl group can be removed to furnish the N-acetyl group. nih.gov Azido groups can be reduced to amines and then acetylated. rsc.org

When a glucose precursor is used, the C-6 primary hydroxyl group must be selectively deprotected and then oxidized to a carboxylic acid. nih.gov This oxidation can be achieved using reagents like pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF). nih.gov The complete deprotection and oxidation of all glucose units in a growing oligosaccharide chain can present significant challenges. nih.gov

While laboratory-scale synthesis of hyaluronate octasaccharides has been achieved, scaling up the production presents several challenges. researchgate.netnih.gov Stepwise syntheses are inherently difficult to scale due to the cumulative loss of material over many steps and purification procedures. nih.gov

One-pot synthesis methods offer a more promising route for larger-scale production because they minimize intermediate handling and purification. nih.gov However, maintaining high yields and purity on a larger scale can be difficult. The solubility of protected oligosaccharide intermediates can decrease as the chain length increases, leading to handling issues and reduced reaction efficiency. nih.gov Furthermore, the cost and availability of starting materials and reagents become more significant factors at a larger scale. researchgate.net The final purification of the target octasaccharide from any closely related impurities or byproducts also becomes more demanding as the scale increases.

Deprotection and Oxidation Protocols in Oligosaccharide Assembly

Enzymatic Synthesis of this compound and Hybrid Oligosaccharides

Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical synthesis, often providing high regio- and stereoselectivity without the need for complex protecting group manipulations. rsc.organnualreviews.org

Hyaluronan synthases (HASs) are enzymes that polymerize hyaluronic acid from UDP-sugar donors, specifically UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org These enzymes can be harnessed for the synthesis of defined HA oligosaccharides. For instance, recombinant Pasteurella multocida hyaluronan synthase (PmHAS) can be used to stepwise add monosaccharides from a UDP-sugar donor to a suitable acceptor oligosaccharide. nih.gov This allows for the controlled elongation of an HA chain to a desired length, such as an octasaccharide.

Another enzymatic method involves the transglycosylation activity of hyaluronidases. acs.orgsci-hub.se Under specific conditions, these enzymes, which normally degrade HA, can be used to transfer disaccharide units from a donor HA chain to an acceptor, allowing for the construction of new oligosaccharides. sci-hub.se This method has been used to create a library of glycosaminoglycan (GAG) oligosaccharides, including hybrid structures composed of disaccharide units from HA and other GAGs like chondroitin (B13769445). sci-hub.se

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the precision of enzymatic catalysis. rsc.org For example, a chemically synthesized oligosaccharide can serve as a primer for enzymatic elongation. researchgate.net This approach has been used to synthesize N-sulfo octasaccharides by elongating a chemically derived disaccharide using bacterial glycosyltransferases. researchgate.net The combination of chemical and enzymatic methods provides a versatile platform for producing a wide variety of structurally defined oligosaccharides for biological studies. rsc.orgnih.gov

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. rsc.org | May still require multi-step chemical synthesis for the initial primer. | Enables the creation of complex and modified octasaccharides. researchgate.net |

Utilization of Hyaluronidase (B3051955) Enzymes for Oligosaccharide Production

The enzymatic degradation of high-molecular-weight hyaluronic acid (HA) is a common strategy for producing hyaluronate oligosaccharides of varying lengths. Hyaluronidases, a class of enzymes that cleave the glycosidic bonds of HA, are central to this process. The type of hyaluronidase and the reaction conditions significantly influence the size and characteristics of the resulting oligosaccharides.

Hyaluronidases are broadly categorized based on their origin and mechanism of action, with testicular, bacterial, and leech-derived enzymes being prominent in research and industrial applications. jst.go.jp Testicular hyaluronidases, for instance, are endo-β-N-acetylhexosaminidases that hydrolyze the β-1,4-glycosidic linkages in HA. glycoforum.gr.jp The degradation of HA by bovine testicular hyaluronidase (BTH) can yield a range of oligosaccharides, and by controlling the digestion time, it is possible to enrich the mixture with specific sizes, including octasaccharides. Current time information in Bangalore, IN. Subsequent purification using techniques like size-exclusion and anion-exchange chromatography is then necessary to isolate the desired octasaccharide from a heterogeneous mixture of oligomers. Current time information in Bangalore, IN.

Bacterial hyaluronidases, often hyaluronate lyases, cleave HA through a β-elimination reaction, resulting in unsaturated disaccharide units at the non-reducing end of the oligosaccharide products. oup.com Enzymes from sources like Streptomyces hyalurolyticus have been used for structural studies due to their specificity for HA. sav.sk The controlled digestion of HA with bacterial hyaluronidase can also produce a mixture of oligosaccharides from which octasaccharides can be purified.

Leech hyaluronidase is another potent enzyme used for the production of HA oligosaccharides. bohrium.com It has been shown to degrade HA into a series of even- and odd-numbered unsaturated oligosaccharides. windows.net Recombinant versions of leech hyaluronidase, expressed in systems like Pichia pastoris, have been developed to enable the industrial-scale production of size-specific HA oligosaccharides. bohrium.com

The production of a target oligosaccharide like the this compound often involves a multi-step process of enzymatic hydrolysis followed by purification. For example, a patent describes a method where macromolecular HA is hydrolyzed by hyaluronidase to produce a mixture of low-molecular-weight HA, which includes a fraction of this compound. bohrium.com Another patented method details the separation and purification of a hyaluronate oligosaccharide mixture obtained from enzymatic hydrolysis using a strong anion exchange column to yield products of specific sizes, including octasaccharides (HA8), although the purity and yield can vary. sci-hub.se

Table 1: Research Findings on Hyaluronidase-Mediated Production of Hyaluronate Oligosaccharides

Enzyme Source/TypeSubstrateKey FindingsResulting ProductsReference
Bovine Testicular HyaluronidaseHyaluronic AcidDigestion followed by chromatography allows for the separation of defined-length oligomers.Mixture of oligosaccharides from tetrasaccharides to 34-mers. Current time information in Bangalore, IN.
Leech HyaluronidaseHyaluronic AcidCan be produced recombinantly for industrial-scale production of size-specific oligosaccharides.Even and odd unsaturated oligosaccharides. bohrium.comwindows.net
Human Recombinant PH-20This compoundEfficiently converts the octasaccharide, indicating it is a minimal substrate.Hydrolysis and transglycosylation products. nih.gov
Human Recombinant Hyal-1This compoundPrimarily hydrolyzes the octasaccharide, with minimal transglycosylation.Hydrolysis products. nih.gov

Transglycosylation Reactions for this compound Formation

Beyond simple hydrolysis, hyaluronidases can also catalyze transglycosylation reactions, a process that can be harnessed for the synthesis of defined hyaluronate oligosaccharides. glycoforum.gr.jp Transglycosylation is essentially the reverse of hydrolysis, where the enzyme transfers a disaccharide unit from a donor molecule to an acceptor molecule. jst.go.jpglycoforum.gr.jp This reaction allows for the controlled elongation of an oligosaccharide chain, making it a powerful tool for building specific structures like hyaluronate octasaccharides.

The transglycosylation activity of bovine testicular hyaluronidase (BTH) has been particularly well-studied. jst.go.jp The reaction involves the release of a disaccharide unit (glucuronic acid-N-acetylglucosamine) from the non-reducing end of a donor HA molecule, which is then transferred to the non-reducing end of an acceptor molecule. sci-hub.se By carefully selecting the donor and acceptor molecules and controlling the reaction conditions, it is possible to synthesize oligosaccharides of a desired length and even create hybrid structures. glycoforum.gr.jpsci-hub.se

Optimal conditions for transglycosylation differ from those for hydrolysis. For BTH, the optimal pH for transglycosylation is around 7.0, whereas for hydrolysis, it is closer to 5.0. nih.gov The presence of sodium chloride has also been found to inhibit the transglycosylation reaction. nih.gov Under optimal conditions, disaccharide units can be sequentially transferred to an acceptor, such as a pyridylaminated HA hexasaccharide, to elongate it into larger oligosaccharides, including octasaccharides and even up to docosasaccharides. nih.gov

This methodology has been successfully used to synthesize various hybrid oligosaccharides by using different glycosaminoglycans like chondroitin sulfate (B86663) as donors or acceptors. nii.ac.jp For example, a pyridylaminated HA hexasaccharide can act as an acceptor for disaccharide units from a chondroitin 4-sulfate donor, resulting in a hybrid octasaccharide. nii.ac.jp This highlights the potential of transglycosylation to create novel oligosaccharide structures for functional studies.

Table 2: Research Findings on Transglycosylation for Hyaluronate Oligosaccharide Synthesis

EnzymeDonorAcceptorKey FindingsResulting Product ExampleReference
Bovine Testicular HyaluronidaseHyaluronic Acid (high Mr)Pyridylaminated HA hexasaccharideSequential transfer of disaccharide units to the acceptor.Pyridylaminated HA octasaccharide nih.gov
Bovine Testicular HyaluronidaseChondroitin 4-SulfatePyridylaminated HA hexasaccharideCreation of hybrid oligosaccharides.Hybrid octasaccharide (4HHH-PA) nii.ac.jp
Human Recombinant PH-20This compoundNot specified (self-transglycosylation)Catalyzes both hydrolysis and transglycosylation of the octasaccharide.Larger oligosaccharides (e.g., decasaccharide) nih.gov

Immobilized Enzyme Systems in Hyaluronate Oligosaccharide Synthesis

To improve the efficiency, reusability, and cost-effectiveness of enzymatic synthesis, hyaluronidases can be immobilized on solid supports. bohrium.com Immobilized enzyme systems offer several advantages, including easier separation of the enzyme from the product, enhanced enzyme stability, and the potential for continuous operation in bioreactors. nih.gov

A notable example of an immobilized system is the yeast surface display (YSD) of leech hyaluronidase. bohrium.comnih.gov In this system, the hyaluronidase is anchored to the cell wall of Pichia pastoris. bohrium.com This "whole-cell" biocatalyst can be used for the industrial production of HA oligosaccharides. bohrium.com The displayed enzyme demonstrates high activity and can be easily recovered from the reaction mixture by simple centrifugation and reused multiple times, which significantly reduces production costs. bohrium.comnih.gov Furthermore, the immobilized enzyme has shown higher thermal stability compared to the free enzyme. bohrium.com

Immobilized hyaluronidase has also been effectively used in transglycosylation reactions. researchgate.net By passing a solution containing donor and acceptor molecules through a column packed with immobilized BTH, it is possible to synthesize reconstructed glycosaminoglycan oligosaccharides. researchgate.netresearchgate.net This approach simplifies the purification process, as the product in the eluate is free from the enzyme. researchgate.net This method has been used to generate a library of hybrid oligosaccharides by varying the donor and acceptor molecules. nii.ac.jp

The development of immobilized enzyme systems represents a significant advancement in the controlled synthesis of hyaluronate oligosaccharides like the octasaccharide, paving the way for more efficient and scalable production for research and potential therapeutic applications.

Table 3: Research Findings on Immobilized Hyaluronidase Systems

Immobilization MethodEnzymeApplicationKey AdvantagesReference
Yeast Surface DisplayLeech HyaluronidaseProduction of HA oligosaccharidesRecyclable biocatalyst, increased thermal stability, simplified purification. bohrium.comnih.gov
Immobilized ColumnBovine Testicular HyaluronidaseTransglycosylation reactions for oligosaccharide synthesisEasy separation of enzyme and product, potential for continuous synthesis. nii.ac.jpresearchgate.net

Advanced Analytical Characterization of Hyaluronate Octasaccharide

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of hyaluronan (HA) oligosaccharides. medwinpublishers.com It offers high sensitivity and accuracy in determining molecular weight, assessing sample purity, and elucidating the sequence of monosaccharide units. medwinpublishers.comdntb.gov.ua

Fourier Transform Mass Spectrometry (FTMS), and particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, is a high-resolution technique used for the in-depth analysis of oligosaccharides like the hyaluronate octasaccharide. Its exceptional mass accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming its identity. FTMS is also highly effective in studying non-covalent interactions between hyaluronan oligosaccharides and proteins. nih.gov For instance, FTMS has been used to monitor the formation of a 1:1 stoichiometric complex between a this compound (HA8) and the Link module of human tumor necrosis factor-stimulated gene-6 (Link_TSG6). nih.gov The high resolution of FTMS can distinguish between the free protein and the protein-octasaccharide complex, providing insights into binding affinities and stoichiometry. nih.gov Furthermore, when coupled with techniques like hydrogen/deuterium (B1214612) exchange, FTMS can reveal conformational changes in the protein upon binding to the octasaccharide. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, polar biomolecules such as hyaluronate octasaccharides. medwinpublishers.comresearchgate.net It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the integrity of the oligosaccharide structure. ESI-MS is frequently coupled with liquid chromatography (LC) to separate complex mixtures of HA oligomers before mass analysis. researchgate.netnih.gov

This technique is primarily used for determining the molecular weight and assessing the purity of this compound samples. researchgate.net In ESI-MS spectra, the octasaccharide can be observed as multiply charged ions, which allows for the analysis of molecules with masses exceeding the mass-to-charge ratio (m/z) limit of the analyzer. However, care must be taken as in-source fragmentation can sometimes occur, potentially leading to the observation of odd-numbered oligomers that are not actually present in the sample; this can be controlled by using low cone voltages. nih.govresearchgate.net Negative-ion mode ESI-MS is often employed for the analysis of HA oligosaccharides due to the acidic nature of the glucuronic acid residues. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of hyaluronan oligosaccharides. medwinpublishers.comnih.gov It is particularly useful for determining the molecular weight of the octasaccharide and for assessing the polydispersity of a sample. nih.govsav.sk In MALDI-TOF MS, the analyte is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid, DHB) which absorbs the laser energy, leading to soft ionization and minimizing fragmentation. sav.sk

This method is well-suited for analyzing mixtures and can detect hyaluronan fragments up to approximately 41 kDa. medwinpublishers.com For a this compound, MALDI-TOF MS provides a spectrum with a prominent singly charged ion (e.g., [M+Na]⁺ in positive mode or [M-H]⁻ in negative mode), allowing for a direct and accurate measurement of its molecular weight. nih.govnih.gov The technique's speed and simplicity make it ideal for quality control applications, verifying the size and purity of synthesized or purified this compound. To improve detection sensitivity, especially for acidic polysaccharides, chemical modification such as methyl esterification of the carboxyl groups can be performed prior to analysis. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary ApplicationKey Findings/AdvantagesIonization TypeTypical Ions Observed
FTMSHigh-resolution mass determination; interaction studiesExceptional mass accuracy; allows for elemental composition confirmation and analysis of non-covalent complexes with proteins. nih.govESI or LSIMS ucdavis.eduHigh-resolution [M-nH]n- or [M+nNa]n+
ESI-MSMolecular weight and purity of oligomer mixturesSoft ionization ideal for large, polar molecules; easily coupled with LC for separation. researchgate.netnih.gov Detects oligomers up to ~8 kDa. nih.govElectrospray (soft)Multiply charged ions, e.g., [M-2H]2-, [M-3H]3-
MALDI-TOF MSMolecular weight determination and sample purityFast, simple, and tolerant of some impurities. Detects higher mass oligomers (up to 41 kDa). medwinpublishers.com Provides simple spectra with mainly singly charged ions. nih.govMALDI (soft)Singly charged ions, e.g., [M+Na]+, [M-H]-
Tandem MS (MS/MS)Sequence confirmationProvides structural information through fragmentation patterns (B, C, Y, Z ions), confirming the sequence of monosaccharide units. nih.govnih.govCollision-Induced Dissociation (CID) after initial ionization (ESI or MALDI)Fragment ions from glycosidic bond cleavages

Tandem Mass Spectrometry (MS/MS) is essential for confirming the sequence of the this compound. nih.govnih.gov In this technique, a specific ion corresponding to the octasaccharide is selected (the precursor ion) and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nih.gov

The fragmentation of the this compound primarily occurs at the glycosidic bonds linking the monosaccharide units. nih.gov The resulting product ions are classified according to the Domon and Costello nomenclature, where B and C ions contain the non-reducing end of the sugar, and Y and Z ions contain the reducing end. By analyzing the mass differences between the fragment ions, the sequence of D-glucuronic acid and N-acetyl-D-glucosamine units can be unambiguously determined, confirming the structure of the octasaccharide. nih.govresearchgate.net Negative-ion mode ESI-CID-tandem MS has been shown to provide extensive B-ion, C-ion, and prominent Y-ions, allowing for complete sequence assignment. nih.gov

MALDI-TOF MS in Molecular Weight and Purity Characterization

Chromatographic Separations for this compound Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of hyaluronate octasaccharides from complex mixtures, such as those produced by enzymatic digestion of high molecular weight hyaluronan.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of hyaluronan oligosaccharides. researchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. Larger molecules, like the octasaccharide, elute earlier than smaller oligosaccharides. SEC-HPLC is a valuable method for determining the molecular weight distribution of hyaluronan fragments and for isolating specific oligomers. mdpi.com A validated SEC-HPLC method has been developed for the simultaneous determination of hyaluronic acid concentration and molecular weight. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While native hyaluronan oligosaccharides are highly hydrophilic, derivatization or the use of ion-pairing agents can facilitate their separation by RP-HPLC. nih.gov Reversed-phase ion-pairing (RPIP)-HPLC, for instance, has been successfully used for the separation and characterization of hyaluronan oligosaccharides up to 30-mers. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like oligosaccharides. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of water. This technique can provide excellent resolution of hyaluronan oligosaccharides.

Table 2: Comparison of HPLC Techniques for this compound Analysis

HPLC TechniquePrinciple of SeparationApplication for this compound
Size-Exclusion Chromatography (SEC) Molecular size and hydrodynamic volumeMolecular weight determination, purification based on size. mdpi.com
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity (often with ion-pairing agents)Separation of both small and large oligosaccharides when coupled with mass spectrometry. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity and partitioning between a polar stationary phase and a semi-aqueous mobile phaseHigh-resolution separation of polar oligosaccharides.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. nih.gov It is particularly effective for the analysis of charged oligosaccharides like hyaluronate fragments. nih.govresearchgate.net CZE offers several advantages, including short analysis times, low sample and buffer consumption, and high separation efficiency. nih.govresearchgate.net

A CZE method has been developed to monitor the enzymatic digestion of hyaluronic acid and has shown that the octasaccharide is an efficient substrate for human hyaluronidases PH-20 and Hyal-1. researchgate.net This technique can be used to generate electropherograms that profile the degradation products, allowing for the quantitative analysis of hyaluronidase (B3051955) activity. nih.govresearchgate.net CZE can be coupled with mass spectrometry (CZE-MS) for enhanced structural characterization of the separated oligosaccharide fragments. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for the analysis of hyaluronan oligosaccharides. researchgate.net In HPTLC, samples are spotted onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel), and the separation is achieved by developing the plate with a suitable mobile phase. researchgate.netresearchgate.net

A novel HPTLC method using amino-modified silica plates has been developed for the qualitative and quantitative analysis of saturated hyaluronan oligosaccharides, including the octasaccharide. researchgate.net This method allows for reagent-free in-situ derivatization by heating, leading to low limits of detection (7-19 pmol per band). researchgate.net HPTLC can be used to separate even- and odd-numbered hyaluronate oligosaccharides and can be coupled with mass spectrometry for identification of the separated components. researchgate.netnih.gov

Capillary Zone Electrophoresis (CZE) for Oligosaccharide Fragment Analysis

Spectroscopic and Microscopic Techniques for Advanced Characterization

Beyond NMR and chromatography, other spectroscopic and microscopic techniques provide complementary information for the advanced characterization of this compound.

Spectroscopic Techniques: These methods involve the interaction of electromagnetic radiation with the sample to obtain information about its chemical composition and structure. unizar-csic.es

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules. researchgate.net Raman spectra of hyaluronan show characteristic bands related to its functional groups, such as the amide and carboxylate groups, which can be used to study its primary structure and conformational state. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR also probes the vibrational modes of molecules and is sensitive to the functional groups and hydrogen bonding patterns within the this compound structure.

Mass Spectrometry (MS): When coupled with chromatographic or electrophoretic techniques (e.g., HPLC-MS, CZE-MS), MS provides accurate molecular weight information and fragmentation patterns that can confirm the identity and sequence of the this compound. researchgate.net

Microscopic Techniques: While more commonly applied to larger polysaccharides and their assemblies, advanced microscopic techniques can provide insights into the morphology and aggregation of oligosaccharides under certain conditions. libretexts.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. libretexts.org

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology and size distribution of nanoparticles or aggregates that may be formed by hyaluronate oligosaccharides. researchgate.net

These advanced analytical techniques, when used in combination, provide a comprehensive understanding of the chemical structure, molecular weight, purity, and three-dimensional conformation of this compound, which is essential for elucidating its structure-function relationships in various biological contexts.

EPR Spectroscopic Studies on Radical Depolymerization Products

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for analyzing the fragments produced during the radical-induced depolymerization of hyaluronan. nih.gov This method is particularly effective for studying the interaction between hyaluronan and hydroxyl radicals, which are highly reactive oxygen species implicated in the oxidative degradation of carbohydrates. nih.govresearchgate.net

Studies utilizing EPR have provided significant insights into the mechanism of hyaluronan degradation. The research demonstrates that hydroxyl radicals cause random hydrogen atom abstraction from the polysaccharide chain. nih.govresearchgate.net Specifically, abstraction occurs at all the ring C-H bonds within the glucuronic acid unit. nih.govresearchgate.net For the N-acetylglucosamine unit, hydrogen abstraction takes place at all sites except for the N-acetyl side chain and the C2 position. nih.govresearchgate.net

The data from EPR spectroscopy supports the hypothesis that the cleavage of the hyaluronan strand occurs via β-cleavage of the radicals formed at specific locations on the monosaccharide rings. nih.gov These sites include the C1 position of the monosaccharide ring, the C3 position of the N-acetylglucosamine ring, and the C4 position of the glucuronic acid ring. nih.gov This process of radical depolymerization results in a much more complex mixture of products than enzymatic digestion, yielding both even- and odd-numbered oligosaccharide fragments, including the octasaccharide. nih.gov The investigation into the fragmentation of hyaluronan and other glycosaminoglycans by various free radicals has been intensively pursued using EPR spectroscopy. leedsbeckett.ac.uk

Table 1: Summary of EPR Spectroscopic Findings on Hyaluronate Radical Depolymerization

FindingDescription
Sites of Hydrogen Atom Abstraction Glucuronic Acid: Random abstraction at all ring C-H bonds. nih.govresearchgate.netN-acetylglucosamine: Abstraction at all sites except the N-acetyl group and the C2 position. nih.govresearchgate.net
Proposed Cleavage Mechanism The primary mechanism for strand scission is believed to be the β-cleavage of radicals. nih.gov This cleavage occurs at radicals formed at the C1 of the monosaccharide ring, C3 of the N-acetylglucosamine ring, or C4 of the glucuronic acid ring. nih.gov
Nature of Depolymerization Products The reaction with hydroxyl radicals produces a complex mixture of fragments. nih.gov Unlike enzymatic digestion, which yields specific products, radical depolymerization results in both even-numbered and odd-numbered oligosaccharides. nih.gov

Atomic Force Microscopy (AFM) for Molecular Imaging of Associated Structures

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional visualization of soft biological samples, such as hyaluronan, in air and under near-physiological conditions without the need for pretreatments like staining or shadowing. nih.govmdpi.com This method has been instrumental in understanding the supermolecular organization and the inter- and intrachain interactions of hyaluronan molecules. nih.gov

When high-molecular-mass hyaluronan is deposited on substrates like mica and graphite, AFM imaging reveals the formation of complex networks. nih.gov In these networks, individual molecules align in parallel for hundreds of nanometers, giving rise to larger-scale structures such as flat sheets and tubular aggregates that can separate and rejoin. nih.gov Accurate measurements from AFM images have determined the thickness of the thinnest sheets to be approximately 0.3 nm, which is consistent with a monolayer of hyaluronan molecules. nih.gov This observation suggests the presence of strong lateral aggregation forces between the chains. nih.gov

Furthermore, tapping mode AFM has provided evidence of intramolecular associations within single hyaluronan chains. nih.gov These interactions can lead to the formation of loops that are stabilized by what appear to be antiparallel, double-stranded segments, which may be double-helical in nature. nih.gov In longer hyaluronan chains, extensive intramolecular association can result in fenestrated, or window-like, structures, similar to those formed by intermolecular association at higher concentrations. nih.gov

Table 2: AFM Characterization of Hyaluronate Associated Structures

Observed StructureDescription
Networks High-molecular-mass hyaluronan forms extensive networks on substrates. nih.gov
Parallel Chains Within the networks, molecules run parallel to each other for hundreds of nanometers. nih.gov
Flat Sheets & Tubular Forms The parallel alignment of chains leads to the formation of flat sheets and tubular structures. nih.gov The thinnest sheets, measured at 0.3 nm, correspond to a molecular monolayer. nih.gov
Intramolecular Loops Single chains can fold back on themselves, forming loops. nih.gov These loops are stabilized by associated segments, which are likely antiparallel and double-stranded. nih.gov
Fenestrated Structures Extensive intramolecular interactions in long chains can create fenestrated (window-like) sheet structures. nih.gov

Conformational Dynamics and Theoretical Modeling of Hyaluronate Octasaccharide

Molecular Dynamics (MD) Simulations of Hyaluronate Octasaccharide in Solution

MD simulations have emerged as a powerful tool to explore the conformational space of hyaluronate oligosaccharides in an aqueous environment, offering a dynamic perspective that complements experimental data. oup.commpg.de These simulations track the motions of atoms over time, governed by a force field that describes the potential energy of the system.

A central aspect of hyaluronate's structure is the network of intramolecular hydrogen bonds. MD simulations have been instrumental in characterizing these interactions, which are transient and in constant competition with hydrogen bonds to surrounding water molecules. glycoforum.gr.jpnih.gov

Simulations predict that, on average, four intramolecular hydrogen bonds can be present per disaccharide unit. glycoforum.gr.jp These bonds are in rapid exchange with solvent water molecules on a femtosecond timescale, with less than 40% of the time spent in an intramolecular hydrogen-bonded state. glycoforum.gr.jp This dynamic nature leads to local chain flexibility. glycoforum.gr.jp The hydrogen bonds identified in simulations are similar to those observed in solid-state X-ray fiber diffraction studies. glycoforum.gr.jp

The presence of these transient hydrogen bonds is thought to contribute to the local secondary structure and the notable stiffness of the hyaluronan polymer. psu.edu Water molecules can also form bridges between residues, further constraining the structure. nih.govpsu.edu Specifically, simulations of lactosylated HA derivatives showed that the core intramolecular hydrogen bond network, involving four hydrogen bonds per disaccharide, is largely preserved, similar to what is observed in unmodified HA. chemrxiv.org However, the populations of these hydrogen bonds can fluctuate along the oligosaccharide backbone. chemrxiv.org For instance, in an unmodified HA octasaccharide, the population of the GlcA(i)-O5---HO4-GlcNAc(i+1) hydrogen bond can range from 23-39%, while the GlcNAc-O5(i+1)---HO3-GlcA(i+2) bond population varies between 21-35%. chemrxiv.org

Conformational transitions, where the molecule rapidly moves between different low-energy states, are also observed in simulations. oup.com These transitions are influenced by interactions with water molecules, which can transiently break intramolecular hydrogen bonds and induce changes in conformation. psu.edu The acetamido group at the C2 position of the GlcNAc residue is also conformationally flexible and can influence the local electrostatic environment, particularly around the β(1→3) linkage. psu.edu

Linkage TypeAverage Phi (φ) Angle (°)Average Psi (ψ) Angle (°)Standard Deviation (°)
β(1→3) 50.79.7±13
β(1→4) 47.98.0±13
Data derived from molecular dynamics simulations of a this compound. glycoforum.gr.jp

Hyaluronan is characterized as an unusually stiff polymer in aqueous solution, a property fundamental to its biological space-filling and viscoelastic roles. oup.compsu.edu MD simulations support this observation, attributing the stiffness to a combination of factors including intramolecular hydrogen bonds and the ordering of water molecules around the glycosidic linkages, which creates a "water caging" effect. psu.edu

While short oligosaccharides like the octasaccharide can maintain a relatively rigid, rod-like conformation, longer chains exhibit behavior more akin to a stiffened or worm-like random coil. oup.comresearchgate.netresearchgate.netcicbiomagune.es The persistence length, a measure of chain stiffness, has been estimated to be around 4-5 nm from experimental data. uniroma2.it Simulations show a crossover from a rod-like to a random-coil conformation as the chain length increases. researchgate.net The inherent stiffness, however, means that even in its random coil state, HA occupies a large solution domain. psu.edu This "stiffened random coil" model is consistent with hydrodynamic observations. acs.org

While all-atom (AA) MD simulations provide high-resolution detail, they are computationally intensive, limiting the size and timescale of the systems that can be studied. mdpi.comnih.gov Coarse-grained (CG) modeling offers a solution by grouping several atoms into single interaction sites or "beads". mdpi.comnih.govacs.org This simplification allows for the simulation of much larger systems, such as long-chain HA polymers and their interactions within complex biological environments. mdpi.comresearchgate.net

CG models for hyaluronan have been developed, often based on the Martini force field, and validated against AA simulations. mdpi.comnih.govacs.org These models are parameterized to reproduce both the local bonded interactions and the global properties of the polymer, such as the end-to-end distance and radius of gyration, as observed in AA simulations of oligosaccharides, including the octasaccharide. mdpi.comresearchgate.net For example, a CG model of an HA octasaccharide showed very good agreement with its all-atom counterpart in terms of these global properties. researchgate.net

These CG models are crucial for studying large-scale phenomena like the formation of HA hydrogels, their response to different salt concentrations, and their interactions with proteins and lipid membranes, bridging the gap between molecular-level detail and macroscopic behavior. mdpi.comacs.orgresearchgate.net

Assessment of Overall Oligosaccharide Stiffening and Random Coil Behavior

Quantum-Chemical Methods for Understanding this compound Conformation

Quantum-chemical methods, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and energetics of molecular conformations, providing a fundamental understanding that can complement and refine the classical force fields used in MD simulations.

DFT calculations have been applied to study the structure and energetics of hyaluronan oligomers, from disaccharides up to decasaccharides, in their isolated state and in solution (using implicit solvent models). researchgate.net These studies investigate how factors like the presence of counterions (e.g., Na+) or changes in protonation state affect the glycosidic torsional angles and hydrogen bonding patterns. researchgate.net

For disaccharides, DFT calculations help to determine the minimal energy conformations of the glycosidic linkages. researchgate.net While some studies have used functionals like B3LYP, it has been noted that this particular functional may not be the most recommended for conformational studies of carbohydrates. chemrxiv.org Nevertheless, DFT-derived energy potentials for glycosidic torsions are being developed to improve the accuracy of molecular modeling and docking studies for complex carbohydrates like hyaluronan. chemrxiv.org These quantum-chemical approaches provide a rigorous basis for understanding the intrinsic conformational preferences of the hyaluronate backbone, which ultimately govern its dynamic behavior in solution. researchgate.net

Energy Landscape Analysis of Conformational States

The conformational flexibility of this compound is primarily dictated by the rotation around its glycosidic linkages, namely the β(1→3) and β(1→4) bonds connecting the N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcA) residues. Molecular dynamics (MD) simulations are a powerful tool used to probe the high-dimensional free energy landscape of these molecules, revealing the energetically favorable conformations and the barriers between them. researchgate.netmpg.de

Analysis of the energy landscape shows that the monosaccharide rings, GlcA and GlcNAc, predominantly adopt the stable 4C1 chair conformation. mdpi.com However, MD simulations have also revealed the transient sampling of other conformations, such as boat and skew-boat forms, which may be important for specific protein interactions. mdpi.com

Table 1: Conformational Characteristics of Hyaluronate Linkages from Theoretical Modeling.
Linkage TypeRelative FlexibilityNumber of Populated Conformational States (Typical)Primary Stabilizing Factors
β(1→3)Less Flexible / More Rigid1-2Intramolecular Hydrogen Bonding
β(1→4)More Flexible≥2 (Global and secondary minima)Greater rotational freedom

Computational Approaches to this compound Interactions

Computational methods are indispensable for understanding how hyaluronate octasaccharides recognize and bind to their biological partners, including protein receptors and cell membranes.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in elucidating the atomic-level details of its interactions with various hyaladherins (HA-binding proteins).

These studies model the octasaccharide within the binding pocket of a receptor, revealing key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts that confer binding specificity. For instance, a model of an HA octasaccharide complexed with the Link module of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6) was refined using NMR data. nih.gov This model showed that the HA chain makes extensive contacts with the TSG-6 surface, with a D-glucuronic acid ring engaging in stacking and ionic interactions with histidine and lysine (B10760008) residues, respectively. nih.gov This interaction causes the HA chain to bend around the protein. nih.gov

Similarly, docking a model of an HA octasaccharide into the putative binding groove of the Lymphatic Vessel Endothelial Receptor-1 (Lyve-1) highlighted a binding patch dominated by charged residues, suggesting that electrostatic interactions are key to its recognition, a feature distinct from the more hydrophobic interactions seen with CD44. nih.govcore.ac.uk For the primary HA receptor CD44, docking and MD simulations have detailed how the monosaccharide units of HA fit into a shallow binding groove on the protein's surface. plos.org These models are crucial for understanding how different proteins achieve specific recognition of the same polysaccharide chain.

Table 2: Summary of Molecular Docking and Modeling Studies of this compound with Protein Receptors.
Protein ReceptorKey Interacting Residues/FeaturesPrimary Interaction TypeReference PDB Code / Model
CD44Binding groove on the Link module surface.Hydrogen bonding, van der Waals forces, hydrophobic interactions. researchgate.net2JCR nih.gov, 1UUH
TSG-6Tyrosine, Lysine, Histidine residues in a defined groove. nih.govrcsb.orgHydrogen bonds, ionic interactions, CH-π interactions. researchgate.netnih.gov1O7C rcsb.org
Lyve-1Charged residues in a compact binding patch. nih.govPrimarily electrostatic interactions. nih.govModel based on CD44 structure. nih.govresearchgate.net

The interaction of hyaluronan oligosaccharides with lipid membranes is fundamental to many cellular processes, including the organization of the pericellular coat and receptor clustering. All-atom molecular dynamics simulations have been employed to study the adsorption of low molecular weight HA, including fragments comparable in size to octasaccharides, onto lipid bilayers that mimic the cell surface. nih.gov

These simulations reveal that HA molecules adsorb to the membrane surface primarily through a combination of direct hydrogen bonds and water-mediated interactions with the polar headgroups of the phospholipids. nih.gov The negatively charged carboxylate groups of the GlcA residues in the octasaccharide play a crucial role, leading to a redistribution of ions (like Na+) at the membrane interface, which further stabilizes the HA-membrane complex. nih.gov Furthermore, hydrophobic interactions can occur, particularly if the HA is chemically modified with lipid-like moieties, which can anchor the oligosaccharide into the bilayer. nih.gov The size of the HA fragment is also a critical factor; studies have shown that while smaller oligosaccharides can bind reversibly, larger polymers interact almost irreversibly, suggesting that multivalency dramatically increases binding strength. nih.gov These computational investigations provide a molecular basis for how HA organizes at the cell surface, influencing receptor availability and signaling. frontiersin.org

Molecular Interactions of Hyaluronate Octasaccharide with Biological Macromolecules

Hyaluronate Octasaccharide Binding to Hyaluronan-Binding Proteins (HABPs)

Hyaluronan-binding proteins, or hyaladherins, are a diverse group of proteins that mediate many of the physiological and pathological roles of HA. researchgate.net Many of these proteins contain a conserved Link module domain responsible for HA binding. pdbj.orgmdpi.com The interaction of this compound with these proteins, particularly with the Link module of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6) and the HA receptor CD44, has been a subject of intensive research. biorxiv.org

Fourier Transform Mass Spectrometry (FTMS) has been employed to quantitatively assess the binding affinity between this compound and HABPs. nih.gov In titration experiments involving the Link module of human TSG-6 (Link_TSG6), increasing concentrations of HA8 led to the formation of a noncovalent complex. nih.gov These studies demonstrate that HA8 binds with high affinity to Link_TSG6, a finding consistent with solution-phase observations. nih.gov

TechniqueProteinLigandObservationReference
FTMS TitrationLink_TSG6This compound (HA8)High-affinity binding, formation of a noncovalent complex. nih.gov

This table summarizes the use of FTMS in assessing the binding affinity of this compound.

The stoichiometry of the interaction between this compound and HABPs has been determined using techniques such as FTMS. For the interaction between Link_TSG6 and HA8, a 1:1 stoichiometry was observed when the octasaccharide was present in molar excess. nih.govresearchgate.net This indicates that one molecule of Link_TSG6 binds to one molecule of this compound. nih.gov Maintaining the correct stoichiometry of protein subunits is crucial for the proper formation and function of protein complexes. sinica.edu.tw

ProteinLigandStoichiometry (Protein:Ligand)MethodReference
Link_TSG6This compound (HA8)1:1FTMS nih.govresearchgate.net

This table details the stoichiometry of the complex formed between Link_TSG6 and this compound.

The interaction of this compound is specific to the Link module domains of HABPs like TSG-6 and CD44. biorxiv.org The Link module of TSG-6, a prototypical member of this superfamily, consists of approximately 90 amino acid residues that form the HA-binding domain. biorxiv.orgnih.gov Structural studies have revealed a well-defined hyaluronan-binding groove on the surface of the Link module. pdbj.org Key amino acid residues within this groove, including tyrosines and basic residues, are essential for the interaction with hyaluronan. pdbj.orgbiorxiv.org The mode of binding differs between CD44 and TSG-6, which is attributed to differences in the amino acid sequences and positions within their respective Link modules. biorxiv.org For instance, in the murine CD44 HABD complex with HA8, the oligosaccharide bends around the protein surface. nih.gov A similar bending of the HA chain is observed upon binding to TSG-6. nih.gov

Protein StateMaximum Deuterons IncorporatedInterpretationReference
Free Link_TSG637Unbound state, higher solvent accessibility. nih.gov
Link_TSG6 + HA826Bound state, reduced solvent accessibility due to binding and conformational change. nih.gov

This table illustrates the impact of this compound binding on the deuterium (B1214612) incorporation of Link_TSG6.

The binding affinity of HABPs for hyaluronan is dependent on the length of the oligosaccharide chain. The octasaccharide is often the minimum size required for high-affinity binding to certain HABPs like the Link module of TSG-6 and the HA-binding domain of CD44. nih.govoup.com In contrast, a hyaluronan tetrasaccharide (HA4) does not support high-affinity binding to Link_TSG6. nih.govresearchgate.net FTMS experiments showed that in the presence of a molar excess of HA4, both the protein and the oligosaccharide were primarily observed in their unbound states. nih.gov For other HABPs, such as aggrecan and versican, which have two contiguous Link modules, a decasaccharide (HA10) is the minimum length required for effective binding competition with polymeric HA. oup.combiologists.com

OligosaccharideTarget ProteinBinding Affinity/ObservationReference
Tetrasaccharide (HA4)Link_TSG6Low affinity, primarily unbound. nih.govresearchgate.net
Octasaccharide (HA8)Link_TSG6High affinity, forms a stable complex. nih.govoup.com
Decasaccharide (HA10)Aggrecan, VersicanMinimum length for effective binding competition. oup.combiologists.com

This table compares the binding of different hyaluronan oligosaccharide lengths to various hyaluronan-binding proteins.

Interactions with Extracellular Matrix Components

Binding to Proteoglycans (e.g., Aggrecan, Versican, Brevican) and Link Proteins

This compound interacts specifically with a class of HA-binding proteins known as hyaladherins, many of which are critical components of the ECM. mdpi.com A prominent group of these are the lectican (or hyalectan) family of chondroitin (B13769445) sulfate (B86663) proteoglycans, which includes aggrecan, versican, neurocan, and brevican. glycoforum.gr.jpnih.gov These proteoglycans are anchored to hyaluronan via their highly conserved N-terminal globular G1 domain, which contains a specific HA-binding region. glycoforum.gr.jpescholarship.org This interaction is crucial for the formation of large, supramolecular aggregates that structure the ECM, particularly in tissues like cartilage and brain. glycoforum.gr.jpnih.gov

The binding of lecticans to hyaluronan is further stabilized by link proteins (LPs). glycoforum.gr.jpfrontiersin.org Cartilage link protein, for instance, forms multimolecular complexes with both hyaluronan and aggrecan, reinforcing the integrity of these large aggregates. nih.govfrontiersin.org

The Link module is the structural domain responsible for HA binding in these proteins. mdpi.comfrontiersin.org Extensive research has been conducted on the Link module of Tumor necrosis factor-stimulated gene-6 (TSG-6), which serves as a model for this superfamily. nih.gov Studies using nuclear magnetic resonance (NMR) and isothermal titration calorimetry with defined oligosaccharides have been used to create detailed models of the complex formed between the TSG-6 Link module and a hyaluronan octasaccharide. nih.govnih.gov These models reveal a specific binding groove on the Link module surface that accommodates the octasaccharide. nih.govoup.com The interaction involves key amino acid residues, including tyrosines that form essential hydrogen bonds and basic residues that support ionic interactions. nih.gov Upon binding, the Link module undergoes a ligand-induced conformational change, highlighting a dynamic recognition process. nih.govoup.com Interestingly, the binding of an octasaccharide to the TSG-6 Link module causes the HA chain to bend, a feature that may be central to how TSG-6 helps reorganize HA matrices during processes like inflammation. nih.govoup.com

Table 1: Key Proteoglycans and Link Proteins Interacting with Hyaluronan
MacromoleculeFamily/TypeBinding DomainFunction of InteractionSupporting Citations
AggrecanLectican ProteoglycanN-terminal G1 Domain (Link Module)Forms large aggregates with HA in cartilage, providing compressive strength. glycoforum.gr.jpnih.govescholarship.orgfrontiersin.org
VersicanLectican ProteoglycanN-terminal G1 Domain (Link Module)Involved in cell-matrix interactions, tissue hydration, and forming aggregates with HA in various tissues. glycoforum.gr.jpnih.govescholarship.orgfrontiersin.orgbiosynth.com
BrevicanLectican ProteoglycanN-terminal G1 Domain (Link Module)Expressed in the central nervous system, contributes to perineuronal nets. glycoforum.gr.jpfrontiersin.org
Cartilage Link ProteinLink ProteinLink ModuleStabilizes the interaction between aggrecan and HA, forming stable multimolecular aggregates. glycoforum.gr.jpfrontiersin.org
TSG-6Secreted Link ProteinLink ModuleModulates cell-matrix interactions and remodels HA matrices during inflammation and ovulation. Modeled extensively with HA octasaccharides. nih.govnih.govoup.com

Participation in Collagen and Elastin (B1584352) Fiber Stabilization Studies

The interaction between hyaluronan and the primary structural proteins of the ECM, collagen and elastin, is critical for tissue architecture and mechanics. High molecular weight HA provides an extracellular space where collagen and elastin fibers are maintained. nih.gov The electrostatic interactions between HA and collagen are known to influence collagen fibrillogenesis, the process of collagen self-assembly. nih.gov

However, studies specifically investigating hyaluronan oligosaccharides reveal a more nuanced relationship. Research examining the binding of enzymatically prepared HA oligosaccharides—including tetra-, hexa-, and octasaccharides—to type I collagen found that the affinities are very low. nih.gov The association and dissociation occurred too rapidly to calculate kinetic parameters, suggesting a weak and transient interaction. nih.gov Furthermore, while sulfated glycosaminoglycans were found to protect collagen fibrils from acid denaturation, non-sulfated GAGs like hyaluronan (and its oligosaccharides) had no such stabilizing effect under the experimental conditions. nih.gov Other in vitro studies on type II collagen fibrillogenesis showed that the inclusion of high molecular weight HA had only a minor impact on the kinetics of fibril formation and did not significantly affect the ultimate packing of collagen monomers. frontiersin.org

Despite these findings of weak direct interaction, it has been suggested that this compound may contribute to the stability of collagen and elastin fibers through indirect mechanisms, such as by binding with the enzyme collagenase. oup.com In a broader context, HA is a key component in biomaterials designed to support the production of collagen and elastin for tissue revitalization.

Role in ECM Assembly and Remodeling Mechanisms

Hyaluronan is a foundational element in the assembly and dynamic remodeling of the extracellular matrix. glycoforum.gr.jpbiosynth.com It is one of the first components present during processes like wound healing, where it is thought to initiate and propagate the deposition of the ECM. Research indicates that HA plays a direct role in ECM assembly by promoting the fibrillogenesis of fibronectin, another crucial ECM protein. This is supported by the co-alignment of fibronectin, HA, and cell surface receptors at sites of active fibronectin fibril formation.

The interaction of HA with proteoglycans like versican is also integral to ECM remodeling. glycoforum.gr.jp The supramolecular assembly of proteoglycans on HA chains creates large, hydrated structures that define the biomechanical properties of tissues. mdpi.com In pathological conditions, changes in HA can promote ECM remodeling; for example, low-molecular-weight HA can interact with versican to alter the ECM of smooth muscle cells. glycoforum.gr.jp

The rapid turnover of hyaluronan, involving both its synthesis and degradation by enzymes like hyaluronidases, is essential for normal tissue homeostasis and remodeling. An accumulation of HA or its fragments is often associated with pathological ECM remodeling, such as the tissue stiffening observed in early tumor formation due to enhanced collagen and HA deposition.

Table 2: Documented Roles of Hyaluronan in ECM Assembly and Remodeling
ProcessMechanism of ActionOutcomeSupporting Citations
Initial ECM DepositionPromotes fibronectin fibrillogenesis.Initiates and propagates the formation of a provisional ECM during wound healing.
Matrix StructuringForms large supramolecular aggregates with proteoglycans (e.g., aggrecan, versican).Provides structural integrity, hydration, and lubrication to connective tissues. mdpi.combiosynth.com
Tissue HomeostasisUndergoes rapid synthesis and degradation.Maintains dynamic equilibrium and allows for controlled tissue remodeling.
Pathological RemodelingAccumulates or fragments, interacting with proteins like versican.Contributes to tissue stiffening in fibrosis and cancer; promotes cell migration. glycoforum.gr.jp

Covalent and Non-Covalent Interactions with Other Biological Molecules

Beyond its well-established non-covalent interactions with hyaladherins, hyaluronan can also form covalent bonds with specific proteins and engages in a complex network of hydrogen bonds that stabilize its structure and mediate its functions.

Study of Covalent Attachments (e.g., Serum-derived Hyaluronan-Associated Proteins (SHAPs))

While most protein-hyaluronan interactions are non-covalent, a significant exception is the covalent linkage formed with Serum-derived Hyaluronan-Associated Proteins (SHAPs). To date, the SHAP-hyaluronan complex is the only known example of a direct, covalent crosslink between a protein and hyaluronan in biological systems.

SHAPs are the heavy chains of the inter-α-trypsin inhibitor (IαI) family of plasma proteoglycans. researchgate.net Structural analysis has revealed that this unique covalent bond is an ester linkage. Specifically, the α-carboxyl group of the C-terminal aspartic acid residue of a SHAP heavy chain is esterified to the C-6 hydroxyl group of an internal N-acetylglucosamine (GlcNAc) residue within the hyaluronan chain. researchgate.net This bond formation is a substitution reaction where hyaluronan displaces the chondroitin sulfate chain of bikunin (another component of the IαI complex). In vitro experiments have shown that hyaluronan oligomers of octasaccharide size and larger can act as competitive inhibitors of this complex formation. The covalent attachment of multiple SHAPs to a single HA chain creates a multivalent complex that is crucial for certain ECM functions, such as female fertility. oup.com

Investigation of Proton Hydrogen Bonding Interactions within ECM

The conformation and interactions of hyaluronan are heavily influenced by a network of hydrogen bonds. These can be both intramolecular (within a single HA chain) and intermolecular (between HA chains or with other molecules).

Intramolecular Hydrogen Bonding: NMR studies comparing HA polymers to the interior of a this compound support the existence of transient hydrogen bonds across both the β(1→3) and β(1→4) glycosidic linkages. nih.gov These bonds, which are in rapid exchange with water molecules, contribute to the local stiffness of the polysaccharide chain. nih.gov A key intramolecular hydrogen bond believed to be crucial for stabilizing the secondary structure of HA occurs between the hydroxyl group at the C4 position of GlcNAc and the ring oxygen (O5) of the adjacent glucuronic acid (GlcA) residue. oup.com Additionally, 2D-IR spectroscopy has provided direct evidence of intrachain hydrogen bonds between the amide group of GlcNAc and the carboxylate anion group of GlcA in aqueous solutions at neutral pH.

Intermolecular Hydrogen Bonding: this compound is known to exhibit a high level of proton hydrogen bonding interactions with other molecules in the ECM. oup.com Under specific conditions, such as low pH (~2.5), HA can form strong interchain connections. These have been identified as a double hydrogen bond between an amide group and a protonated carboxylic acid (COOH) group, and a single hydrogen bond between an amide and a deprotonated carboxylate (COO⁻) group on adjacent chains. These interchain bonds are responsible for the pH-induced gelation of HA solutions. Hydrogen bonds are also fundamental to the binding of HA to proteins; for example, the interaction between an HA octasaccharide and the CD44 receptor involves a hydrogen bond between the oxygen on the C6 of a GlcNAc residue and a tyrosine residue in the protein's binding domain. oup.com

Enzymatic Mechanisms of Hyaluronate Octasaccharide Degradation

Substrate Specificity of Hyaluronidases Towards Hyaluronate Octasaccharide

The ability of hyaluronidases to recognize and cleave hyaluronan is highly dependent on the size of the substrate. The octasaccharide, composed of four repeating disaccharide units, represents a key threshold for the activity of several important hyaluronidases.

Initial research often cited the hyaluronate hexasaccharide as the minimal substrate for mammalian-type hyaluronidases, largely based on studies with bovine testicular hyaluronidase (B3051955) (BTH). oup.comoup.comresearchgate.net However, detailed analyses using recombinant human hyaluronidases have refined this understanding.

Studies utilizing capillary zone electrophoresis to analyze the conversion of low molecular weight hyaluronic acid (HA) fragments have demonstrated a surprising distinction. While BTH can catabolize the HA hexasaccharide, recombinant human PH-20 and Hyal-1, two of the primary hyaluronidases in humans, are unable to degrade it. oup.comoup.comnih.gov These studies conclusively showed that the HA octasaccharide is efficiently converted by both human PH-20 and Hyal-1, establishing it as the minimal substrate for these key mammalian enzymes. oup.comoup.comresearchgate.netnih.gov Incubation of human Hyal-1 and PH-20 with hexasaccharide, even at high concentrations and for extended periods, resulted in no conversion, whereas the octasaccharide was readily degraded. oup.comoup.com

EnzymeMinimal SubstrateSupporting Evidence
Human PH-20 This compoundUnable to convert HA hexasaccharide; efficiently degrades HA octasaccharide. oup.comoup.comnih.gov
Human Hyal-1 This compoundNo conversion of HA hexasaccharide observed; rapid conversion of HA octasaccharide. oup.comoup.comnih.gov
Bovine Testicular Hyaluronidase (BTH) Hyaluronate HexasaccharideGenerally accepted minimal substrate, capable of both hydrolysis and transglycosylation. oup.comresearchgate.netnih.gov

Mammalian and bacterial hyaluronidases represent two distinct groups of enzymes that degrade hyaluronan through different mechanisms, which in turn affects their action on substrates like the octasaccharide. embopress.orgnih.gov

Mammalian Hyaluronidases (e.g., Hyal-1, PH-20) are hydrolases (endo-β-acetyl-hexosaminidases) that cleave the β-1,4 glycosidic bond between N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcA) via hydrolysis, adding a water molecule across the bond. oup.comnih.govd-nb.info Their action on an octasaccharide results in smaller, saturated oligosaccharide products. oup.comnih.gov For instance, human PH-20 degrades the octasaccharide through a combination of hydrolysis and transglycosylation. oup.comnih.gov Human Hyal-1, conversely, acts on the octasaccharide primarily through hydrolysis. oup.comnih.gov

Bacterial Hyaluronidases are lyases (eliminases) that also cleave the β-1,4 glycosidic linkage but through a β-elimination reaction. nih.govnih.govembopress.org This process creates a double bond between the C4 and C5 carbons of the uronic acid residue at the newly formed non-reducing end, resulting in an unsaturated disaccharide as the final product. nih.govd-nb.infouni-regensburg.de Studies on Streptomyces hyalurolyticus hyaluronate lyase have shown that octasaccharides, both saturated and unsaturated, serve as the minimum size for a substrate, while tetra- and hexasaccharides are not degraded further and remain as final products. embopress.orgoup.com

FeatureMammalian Hyaluronidases (e.g., Human PH-20, Hyal-1)Bacterial Hyaluronidases (Lyases)
Enzyme Class Hydrolase (EC 3.2.1.35) sav.skLyase (EC 4.2.2.1) nih.gov
Mechanism Hydrolysis of β-1,4 glycosidic bond oup.comnih.govβ-elimination of β-1,4 glycosidic bond nih.govnih.govembopress.org
Minimal Substrate (Human) Octasaccharide oup.comnih.govVaries; can be octasaccharide (e.g., Streptomyces) embopress.orgoup.com
End Products from Octasaccharide Saturated smaller oligosaccharides (e.g., tetrasaccharides, hexasaccharides) oup.comnih.govUnsaturated oligosaccharides, ultimately unsaturated disaccharides nih.govd-nb.info

Identification of this compound as a Minimal Substrate for Mammalian Hyaluronidases (e.g., human PH-20, Hyal-1)

Catalytic Mechanisms of Hyaluronidase Action on this compound

The degradation of this compound by hyaluronidases involves distinct catalytic pathways, including hydrolysis, transglycosylation, and β-elimination, depending on the enzyme's origin and the reaction conditions.

Hydrolysis is the characteristic degradation pathway for all mammalian hyaluronidases. nih.gov This process involves the cleavage of the β(1→4) glycosidic bond with the addition of water. oup.comresearchgate.net For human Hyal-1, hydrolysis is the predominant mechanism for degrading this compound, especially at its optimal acidic pH of 3.5. oup.com Human PH-20 also utilizes hydrolysis in its degradation of the octasaccharide, but this action is coupled with transglycosylation reactions. oup.comnih.gov The primary function of Hyal-1 appears to be the hydrolytic breakdown of high molecular weight HA into smaller oligosaccharides within the lysosome. oup.com

Transglycosylation is a reaction where an enzyme transfers a glycosyl unit from a donor to an acceptor molecule. In the context of hyaluronidases, this involves the transfer of disaccharide units. oup.com Bovine testicular hyaluronidase (BTH) is well-known for its ability to catalyze both hydrolysis and transglycosylation. oup.comjst.go.jp

Research on human hyaluronidases reveals that human PH-20 also actively catalyzes the transglycosylation of the this compound. oup.comoup.comnih.gov During the degradation of the octasaccharide by PH-20, the formation of larger fragments, such as decasaccharides and dodecasaccharides, is observed, which indicates the occurrence of transglycosylation. oup.com These larger, newly formed products are then preferentially hydrolyzed by the enzyme. oup.com In contrast, human Hyal-1 converts the octasaccharide almost exclusively through hydrolysis, with transglycosylation products appearing only at very high substrate concentrations (≥500 μM). oup.comoup.comnih.gov This suggests that the different hyaluronidase subtypes have evolved specialized catalytic mechanisms. oup.com

The β-elimination mechanism is exclusive to bacterial hyaluronate lyases. embopress.orgnih.govembopress.org This catalytic process is fundamentally different from the hydrolysis performed by mammalian enzymes. embopress.org The mechanism involves several key steps facilitated by specific amino acid residues in the enzyme's active site. nih.govsav.sk

The process is initiated by an asparagine (Asn) residue that acts as an electron sink, increasing the acidity of the C5 proton on the glucuronic acid moiety of the substrate. sav.sk A histidine (His) residue then acts as a base, abstracting the now acidic C5 proton. sav.sk This leads to the formation of an unsaturated double bond between C4 and C5 of the glucuronic acid. sav.sk Subsequently, a tyrosine (Tyr) residue donates a proton to the oxygen of the glycosidic bond, causing the bond to break and releasing an unsaturated oligosaccharide product. embopress.orgnih.govsav.sk This reaction ultimately degrades hyaluronan into unsaturated disaccharides. d-nb.infouni-regensburg.de

Analysis of Transglycosylation Reactions and Products

Influence of Environmental Factors on this compound Degradation Kinetics

The rate at which hyaluronidases cleave this compound is not constant; it is highly dependent on the physicochemical properties of the surrounding medium. Environmental factors such as the concentration of ions and the pH level can significantly modulate the enzyme's activity, leading to different degradation profiles.

The ionic strength of the solution plays a pivotal role in the hydrolytic activity of hyaluronidases. Studies on bovine testicular hyaluronidase (BTH), a model for mammalian hyaluronidases, have revealed that its catalytic behavior is significantly influenced by salt concentration. nih.govcapes.gov.br Hydrolytic activity towards this compound substrates is dependent on the presence of a strong electrolyte. capes.gov.br

At physiological ionic strength (e.g., 0.15 M NaCl), the degradation kinetics of hyaluronan typically follow a standard Michaelis-Menten model. nih.govjosorge.com However, under conditions of low ionic strength, an atypical kinetic behavior is observed. nih.gov As the concentration of the hyaluronan substrate increases, the initial reaction rate first increases, reaches a maximum, and then paradoxically decreases to a near-zero level at very high substrate concentrations. nih.gov This inhibition at high substrate concentrations under low ionic strength is hypothesized to be due to the formation of non-specific, non-catalytic electrostatic complexes between the positively charged enzyme and the negatively charged hyaluronan chains. nih.govjosorge.com The presence of sufficient salt ions in solution screens the electrostatic charges on both the enzyme and the substrate, preventing the formation of these non-productive complexes and allowing for normal Michaelis-Menten kinetics. josorge.com

Table 1: Effect of Ionic Strength on Bovine Testicular Hyaluronidase (BTH) Activity

Ionic StrengthSubstrate Dependence BehaviorObservationReference
Low Atypical (Inhibition at high substrate concentration)The initial reaction rate increases, peaks, and then declines with increasing hyaluronan concentration. This is attributed to the formation of non-active electrostatic complexes between the enzyme and substrate. nih.gov
0.15 M Michaelis-MentenThe reaction rate follows standard enzyme kinetics, reaching a plateau at high substrate concentrations. The salt ions screen electrostatic charges, preventing non-productive complex formation. nih.govjosorge.com
0.2 M Michaelis-MentenMaximum hydrolytic activity is observed. capes.gov.br

The this compound is an efficient substrate for human hyaluronidases Hyal-1 and PH-20. oup.com Human Hyal-1, a lysosomal enzyme, functions optimally in an acidic environment, with a pH optimum of 3.5. oup.com In contrast, human PH-20 exhibits optimal activity at a pH of 4.5. oup.com

Furthermore, pH can influence not only the rate of cleavage but also the type of reaction catalyzed. For BTH acting on smaller oligosaccharides, acidic pH values favor hydrolysis, while higher pH values promote transglycosylation reactions. oup.comresearchgate.netresearchgate.net For instance, BTH was shown to catabolize the HA hexasaccharide primarily through hydrolysis at pH 4.0, whereas at pH 6.0, transglycosylation was the predominant mechanism. oup.comresearchgate.net Analysis of the product spectrum at different pH levels confirmed that at pH 6.0, the digestion mixture contained octasaccharides and even larger oligosaccharides, indicative of transglycosylation, which were less abundant at a more acidic pH of 5.0. uni-regensburg.de

Table 2: pH Optima for Various Hyaluronidases

EnzymeOptimal pHSubstrate(s)NoteReference
Bovine Testicular Hyaluronidase (BTH) 5.2 (with NaCl)Hyaluronic Acid, this compoundpH optimum is 6.0 in the absence of NaCl. capes.gov.br
Bovine Testicular Hyaluronidase (BTH) 4.0HA HexasaccharideFavors hydrolysis over transglycosylation. oup.comresearchgate.net
Bovine Testicular Hyaluronidase (BTH) 6.0HA HexasaccharideFavors transglycosylation over hydrolysis. oup.comresearchgate.net
Human Hyal-1 3.5This compoundA lysosomal enzyme that functions in an acidic environment. oup.com
Human PH-20 4.5This compoundActive at a moderately acidic pH. oup.com
Citrobacter freundii Hyaluronate Lyase 5.5Hyaluronic AcidA bacterial enzyme with a slightly acidic pH optimum. nih.gov

Effects of Ionic Strength on Hydrolytic Activity

Radical and Chemical Degradation Pathways of Hyaluronan Oligosaccharides

In addition to enzymatic breakdown, hyaluronan and its oligosaccharides can be degraded through non-enzymatic chemical and radical-mediated pathways. wikipedia.orgsigmaaldrich.com These degradation routes are particularly relevant in pathological conditions such as inflammation, where there is an increased production of reactive oxygen species (ROS). nih.govmdpi.com

Reactive oxygen and nitrogen species (ROS/RNS) can cause the random cleavage of endoglycosidic bonds in the hyaluronan chain. mdpi.comglycoforum.gr.jp Species such as the hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (B82951) anion (OCl⁻) are capable of degrading hyaluronan. mdpi.commdpi.com The hydroxyl radical, often generated via Fenton chemistry (a reaction involving ferrous sulfate (B86663) and hydrogen peroxide), is particularly effective at depolymerizing hyaluronan into a complex mixture of both even- and odd-numbered oligosaccharides. nih.gov This contrasts with enzymatic degradation, which typically yields specific, even-numbered oligosaccharide products. nih.gov ROS-generated fragments may not have the same biological effects as those created by enzymatic cleavage. mdpi.com

Other chemical degradation methods include acid and alkaline hydrolysis. sigmaaldrich.commdpi.com Strong alkaline conditions can degrade hyaluronan, but also affect the N-acetylglucosamine component, giving rise to furan-containing species. sav.sk Acidic conditions below pH 2 have been reported to cause little to no decrease in the molar mass of hyaluronan. sav.sk

Biological Roles and Mechanisms Mediated by Hyaluronate Octasaccharide in Research Contexts

Modulation of Cellular Processes by Hyaluronate Octasaccharide In Vitro

In laboratory settings, this compound has been shown to directly influence fundamental cellular processes. Its effects on cell growth, adhesion, and migration are of particular interest, as these processes are central to tissue development, repair, and pathology.

This compound has been investigated for its effects on chondrocytes, the primary cells in cartilage. Research indicates that exogenous HA can promote the proliferation and metabolic activity of chondrocytes. mdpi.com Studies using primary human chondrocytes cultured in scaffolds have shown that the presence of HA significantly increases chondrocyte proliferation. psu.edu In vitro, this compound is utilized as a supplement in chondrocyte cultures to help stimulate cell growth. biosynth.com It may also play a role in promoting the formation of the extracellular matrix by these cells. mdpi.com However, the interaction is specific; research on chondrosarcoma cells found that while larger hyaluronate decasaccharides could competitively inhibit HA binding to the cell surface, octasaccharides could not, suggesting that some receptor interactions require a longer HA sequence.

Table 1: Summary of Research Findings on this compound and Chondrocyte Growth This table is interactive. You can sort and filter the data.

Research Focus Cell Type Key Finding Citation
In Vitro Supplementation Chondrocytes Used to stimulate cell growth in culture. biosynth.com
Proliferation in Scaffolds Primary Human Chondrocytes Exogenous HA increased chondrocyte proliferation and adhesive activity. psu.edu
Metabolism & ECM Formation Chondrocytes HA may promote chondrocyte proliferation, metabolism, and ECM formation. mdpi.com
Receptor Binding Specificity Swarm Rat Chondrosarcoma Cells Octasaccharides did not inhibit 3H-hyaluronate binding, unlike decasaccharides, indicating size-dependent receptor interaction.

Hyaluronate oligosaccharides, including the octasaccharide, play a significant role in cell adhesion and migration, primarily through interactions with cell surface receptors like CD44. nih.govnih.gov The proteolytic cleavage of CD44 is a critical step in enabling the migration of certain cells, and research has shown that HA oligosaccharides within the 6-mer to 14-mer range can induce this cleavage. nih.gov This suggests a mechanism where hyaluronate octasaccharides in a cell's microenvironment can promote motility. nih.gov

Furthermore, hyaluronan has been proposed to facilitate cell migration by weakening cell-to-cell adhesion. semanticscholar.org The interaction between HA and its receptors is fundamental to this process. nih.govmdpi.com Oligosaccharides of six or more sugar units can inhibit the binding of larger HA molecules to the cell surface, indicating they are of sufficient size to occupy the binding sites of receptors that mediate adhesion and migration. semanticscholar.org Beyond direct receptor binding, HA fragments can also alter the physical structure of the extracellular matrix, increasing its porosity and thereby accelerating cell movement through it. nih.gov

Research on Stimulation of Cell Growth in Chondrocyte Cultures

Role in Extracellular Matrix Organization and Dynamic Processes (cellular level research)

The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural support and biochemical cues to cells. This compound is an active participant in the organization and remodeling of the ECM.

A primary function of hyaluronan in the ECM is to act as a scaffold, organizing proteoglycans like aggrecan into large aggregates. researchgate.net These complexes are crucial for the mechanical properties of tissues such as cartilage. researchgate.net Research using experimental models has demonstrated that hyaluronate octasaccharides are capable of participating in these interactions. For instance, an octasaccharide is shown to be a unit that can bind multiple aggrecan molecules to form a pericellular matrix. researchgate.net

The size of the HA fragment is a critical determinant of its function in these complexes. Studies have shown that hyaluronan oligomers, specifically octasaccharides and larger, act as competitive inhibitors in the formation of the SHAP-hyaluronan complex, a covalent structure found in various physiological and pathological states. glycoforum.gr.jp This indicates that an octasaccharide is large enough to be recognized by and occupy the binding sites on the proteins involved. glycoforum.gr.jp However, for some cell-surface binding sites on chondrocytes, a decasaccharide (10-mer) is the minimum size required for effective competitive binding, highlighting the specificity of different HA-protein interactions.

ECM remodeling is a continuous process involving the synthesis, degradation, and reorganization of matrix components. Hyaluronan fragments are key players in this process. HA is one of the first components present during wound healing and is believed to initiate ECM assembly by promoting the formation of fibronectin fibrils. rsc.org This suggests that HA oligosaccharides can play an enabling role in the deposition and maturation of the ECM, which in turn dictates cell behavior. rsc.org

The influence of HA on the physical architecture of the ECM is another mechanism by which it affects cell behavior. By modulating the packing of collagen and fibrin, HA can increase the size and porosity of the matrix, which has been shown to accelerate cell migration. nih.gov Furthermore, inflammation-associated proteins like Tumor necrosis factor-stimulated gene-6 (TSG-6) can interact with HA, causing the polysaccharide chain to bend. nih.gov This reorganization of HA by TSG-6 represents a mechanism for remodeling the HA-rich matrix during inflammatory processes. nih.gov

Influence on Proteoglycan-Hyaluronan Complex Formation in Experimental Models

Immunological and Inflammatory Pathway Research (molecular mechanism focus)

The molecular weight of hyaluronan is a critical factor in its immunological function, with high-molecular-weight polymers generally being anti-inflammatory and smaller fragments often acting as pro-inflammatory signals. nih.govmdpi.combiorxiv.org These smaller fragments, including octasaccharides, are recognized as damage-associated molecular patterns (DAMPs) that can trigger immune responses.

Endogenous HA oligosaccharides are thought to induce inflammatory responses by interacting with cell surface receptors such as CD44 and Toll-like receptors (TLR-2 and TLR-4). mdpi.com This interaction can lead to the production of inflammatory cytokines and chemokines. glycoforum.gr.jp The formation of specific complexes, such as the SHAP-hyaluronan complex, is also implicated in inflammatory conditions like rheumatoid arthritis, where it is found in large amounts and may modulate leukocyte activation by altering CD44-hyaluronan interactions. glycoforum.gr.jp

However, the pro-inflammatory effect of exogenous HA fragments is not universal and appears to be highly context- and cell-type-dependent. For example, studies on primary human articular chondrocytes found that treatment with inflammatory cytokines did not lead to the degradation of HA into smaller fragments. researchgate.net Furthermore, the addition of exogenous HA fragments, from oligosaccharides up to 40 kDa, did not elicit a pro-inflammatory response in these cells, which may be due to their low expression of TLR4. mdpi.comresearchgate.net Similarly, research on human macrophages showed variable IL-1β production in response to HA fragments smaller than 5 kDa. researchgate.net These findings suggest that while the molecular pathways for HA fragment-induced inflammation exist, their activation is tightly regulated and depends on the specific cellular and molecular environment.

Table 2: Key Protein Interactions with this compound and Functional Outcomes This table is interactive. You can sort and filter the data.

Interacting Protein/Receptor Function/Pathway Observed Outcome in Research Citation
CD44 Cell Adhesion, Migration, Inflammation HA oligos (6-14 mers) induce CD44 cleavage, promoting motility. Mediates leukocyte activation. glycoforum.gr.jpnih.govmdpi.com
Aggrecan ECM Structure Binds to HA octasaccharides to form large proteoglycan aggregates in the pericellular matrix. researchgate.net
SHAP (Serum-derived Hyaluronan-Associated Proteins) ECM Organization, Inflammation Octasaccharides competitively inhibit the formation of the covalent SHAP-hyaluronan complex. glycoforum.gr.jp
Toll-like Receptors (TLR-2, TLR-4) Innate Immunity Recognized as receptors for HA oligosaccharides that can induce inflammatory responses. mdpi.com
TSG-6 (Tumor Necrosis Factor-Stimulated Gene-6) ECM Remodeling, Inflammation Binds HA and causes it to bend, potentially reorganizing the matrix during inflammation. nih.gov

Exploration of Octasaccharide Effects on Innate Immunity Components

Hyaluronan fragments, particularly low molecular weight forms like octasaccharides, are recognized in research contexts as potent signaling molecules that can activate components of the innate immune system. nih.govnih.gov Unlike high molecular weight hyaluronan, which is generally considered immunologically quiescent or anti-inflammatory, smaller fragments generated during tissue injury and inflammation can act as endogenous danger-associated molecular patterns (DAMPs). nih.govfrontiersin.org

Research has demonstrated that hyaluronan oligosaccharides can directly engage with pattern recognition receptors on various immune cells, initiating inflammatory cascades. nih.gov The primary receptor implicated in this process is Toll-like receptor 4 (TLR4), the same receptor that recognizes bacterial lipopolysaccharide (LPS). nih.govfrontiersin.org Studies using bone marrow-derived dendritic cells (DCs) from mice with mutant TLR4 alleles showed that these cells were nonresponsive to stimulation by small hyaluronan fragments, confirming the essential role of TLR4 in this signaling pathway. nih.gov The activation of TLR4 by these oligosaccharides leads to the downstream phosphorylation of mitogen-activated protein kinases (MAP-kinases) and the nuclear translocation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. nih.gov

In addition to TLR4, Toll-like receptor 2 (TLR2) and the hyaluronan receptor CD44 are also involved in mediating the inflammatory effects of these fragments. nih.govhupela.com The octasaccharide (HA8) has been identified as the minimum size required for optimal binding to the HA-binding domain of CD44. oup.com This interaction can trigger intracellular signaling that promotes an inflammatory response. In macrophages, hyaluronan fragments have been shown to activate an NF-κB/I-κBα autoregulatory loop, leading to the production and release of pro-inflammatory cytokines. oup.comnih.gov

The following table summarizes key research findings on the interaction of hyaluronan oligosaccharides with innate immune components.

Cell TypeHA FragmentReceptor(s) InvolvedObserved Effect
Dendritic Cells (murine, human)Oligosaccharides (sHA)TLR4Induces maturation; stimulates cytokine production (e.g., TNF-α); promotes emigration from skin to spleen. nih.gov
Macrophages (murine)OligosaccharidesTLR4, CD44Activates NF-κB signaling; induces inflammatory gene expression. hupela.comoup.comnih.gov
Endothelial CellsOligosaccharidesTLR4Promotes cytokine release. escholarship.org

Studies on Anti-inflammatory Mechanisms in Experimental Systems

While small hyaluronan fragments are often characterized as pro-inflammatory, a growing body of evidence from experimental systems reveals that under certain conditions, they can exert significant anti-inflammatory effects. This paradoxical role appears to be highly dependent on the specific size of the oligosaccharide, the cellular context, and the nature of the inflammatory stimulus.

One of the primary anti-inflammatory mechanisms observed is the competitive inhibition of TLR4 signaling. nih.gov In studies using macrophage cell lines (e.g., RAW 264.7) and human monocytic cells (THP-1) stimulated with the potent inflammatory agent lipopolysaccharide (LPS), the addition of specific hyaluronan oligosaccharides was found to suppress the inflammatory response. nih.govresearchgate.net Research has shown that enzymatically prepared hyaluronan disaccharides (ΔHA2) can competitively block TLR4-dependent inflammation induced by LPS. nih.govresearchgate.net Furthermore, studies have demonstrated that a mixture of hyaluronan oligosaccharides ranging from 2-mers to 8-mers, prepared by acid hydrolysis, can reduce LPS-induced inflammatory damage in RAW 264.7 cells to varying degrees. researchgate.net

In models of cartilage inflammation relevant to osteoarthritis, hyaluronan hexasaccharides (o-HA₆) have been shown to reduce the messenger RNA (mRNA) levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in chondrocytes subjected to inflammatory injury by LPS. mdpi.com This suggests that even in a pro-inflammatory environment, specific oligosaccharides can initiate a counter-regulatory, anti-inflammatory program. Other studies have found that while high molecular weight HA is broadly considered anti-inflammatory, certain low molecular weight HA preparations can also suppress the production of IL-1β in human macrophage cultures under highly inflammatory conditions. researchgate.net The degradation of endogenous HA in human articular chondrocyte cultures to small oligosaccharides did not result in major pro-inflammatory effects, showing a negligible impact on IL-6 or iNOS mRNA levels compared to treatment with IL-1β. d-nb.info

The table below details findings from studies investigating the anti-inflammatory properties of hyaluronan oligosaccharides in various experimental models.

Experimental SystemInflammatory StimulusHA Oligosaccharide SizeObserved Anti-inflammatory Effect
RAW 264.7 cells (murine macrophages)Lipopolysaccharide (LPS)2-mer to 8-merReduced inflammatory damage. researchgate.net
THP-1 cells (human monocytes)Lipopolysaccharide (LPS)Disaccharide (ΔHA2)Inhibited LPS-induced inflammation. nih.govresearchgate.net
ATDC5 cells (murine chondrocytes)Lipopolysaccharide (LPS)Hexasaccharide (o-HA₆)Reduced mRNA levels of IL-1β and IL-6. mdpi.com
Human monocyte/macrophage culturesLipopolysaccharide (LPS) + Interferon-gammaOligosaccharidesDecreased IL-1β production. researchgate.net
C57BL mice (in vivo)Lipopolysaccharide (LPS)Disaccharide (ΔHA2)Reduced production of pro-inflammatory cytokines. nih.gov

Structure Function Relationships in Hyaluronate Oligosaccharides: a Focus on Octasaccharide

Correlation of Oligosaccharide Length and Sequence with Biological Activity

The biological impact of hyaluronan is intricately linked to its chain length. nih.gov Different sized fragments interact with a variety of cell surface receptors, such as CD44, Toll-like receptors (TLR2 and TLR4), and the Receptor for Hyaluronan-Mediated Motility (RHAMM), to trigger diverse and sometimes opposing cellular responses. nih.gov This size-dependent signaling provides a crucial mechanism for regulating physiological and pathological processes. hupela.com

The biological activities of hyaluronan oligosaccharides vary significantly with their size. While large polymers are often anti-angiogenic, smaller oligomers have been found to promote angiogenesis. nih.gov This functional switch is evident when comparing the activities of di-, hexa-, octa-, and decasaccharides. For instance, tetrasaccharides (4-mers) have been shown to interact with TLR2 and TLR4, but not CD44. nih.gov In contrast, hexasaccharides (6-mers) are capable of engaging TLR4 and CD44 to induce inflammatory responses. hupela.com An octasaccharide (8-mer) is required for close-to-maximal affinity binding to the CD44 receptor. unl.edu Decasaccharides (10-mers) are the minimum size required for high-affinity binding to other hyaladherins like aggrecan and for effectively competing with polymeric HA for CD44 binding. nih.govglycoforum.gr.jp

Oligosaccharide SizeKey Biological Activities & Receptor InteractionsReferences
Disaccharide (HA2)Generally considered inactive in major signaling pathways. glycoforum.gr.jp
Tetrasaccharide (HA4)Interacts with TLR2 and TLR4; does not bind CD44. May have unique signaling properties not shared by other small oligosaccharides. nih.govglycoforum.gr.jp
Hexasaccharide (HA6)Minimum size for binding to CD44. Can induce inflammation by engaging both TLR4 and CD44. nih.govhupela.comnih.gov
Octasaccharide (HA8)Considered the minimal length to fully occupy the HA-binding site of CD44. Required for close-to-maximal affinity with CD44. biorxiv.orgunl.edu
Decasaccharide (HA10)Minimum length for high-affinity binding to aggrecan and versican. Can effectively compete with polymeric HA for CD44 binding. Required for FGF-7 activity. nih.govglycoforum.gr.jpglycoforum.gr.jpsigmaaldrich.com

The initiation of a biological response by a hyaluronan oligosaccharide is predicated on its ability to bind to specific cell surface receptors. Research has established that a minimum chain length is required for these interactions to occur with sufficient affinity to trigger downstream signaling. For CD44, the principal cell surface receptor for HA, the minimum binding size is a hexasaccharide (six monosaccharide units). nih.govnih.gov However, studies using nuclear magnetic resonance (NMR) and crystal structures suggest that an octasaccharide is the minimal length required to completely occupy the extended binding groove of the CD44 hyaluronan-binding domain (HABD). biorxiv.orgresearchgate.net

For other receptors, the minimum length requirements differ. The interaction with Toll-like receptor 4 (TLR4), which mediates inflammatory responses to HA fragments, can be initiated by hexasaccharides. hupela.com Larger oligosaccharides are necessary for stable interactions with extracellular matrix proteins; for example, a decasaccharide is the minimum size for strong binding to aggrecan. glycoforum.gr.jp This differential requirement for binding allows for a finely tuned biological response based on the specific size of HA fragments present in the cellular microenvironment.

Receptor/ProteinMinimum HA Length for Binding/ActivityReferences
CD44Hexasaccharide (HA6) for initial binding; Octasaccharide (HA8) for full occupancy and near-maximal affinity. nih.govbiorxiv.orgunl.edunih.gov
Toll-like Receptor 4 (TLR4)Hexasaccharide (HA6) can engage the receptor to induce inflammatory signaling. hupela.com
AggrecanDecasaccharide (HA10) required for strong binding. glycoforum.gr.jp
VersicanDecasaccharide (HA10) is the minimum binding size. glycoforum.gr.jp
TSG-6A heptasaccharide (HA7) is sufficient to fill the HA-binding site. unl.edu

Differential Activities Compared to Di-, Hexa-, and Decasaccharides

Impact of Conformational Flexibility on Recognition and Biological Function

The function of hyaluronan oligosaccharides is not dictated solely by their length, but also by their three-dimensional structure and dynamic behavior in solution. researchgate.netresearchgate.net HA is composed of alternating β(1→3) and β(1→4) glycosidic linkages, which exhibit different degrees of flexibility. researchgate.netrcsb.org This conformational variability is crucial for the molecule's ability to interact with a wide array of proteins and to be recognized by specific receptors. nih.govglycoforum.gr.jp

The specific three-dimensional shape, or conformation, that a hyaluronan octasaccharide adopts is critical for its recognition by binding proteins. Molecular dynamics simulations and NMR studies of an HA octasaccharide have shown that while the β(1→3) linkage is relatively rigid, the β(1→4) linkage is more flexible, allowing for different conformations. researchgate.netrcsb.org When an octasaccharide binds to the hyaluronan-binding domain of CD44, it adopts a specific conformation that is stabilized by a network of hydrogen bonds. biorxiv.org The formation of the complex involves the immobilization of the monosaccharide units that are directly involved in the binding. nih.gov This "conformational selection" model suggests that out of the many shapes an oligosaccharide can adopt in solution, the binding protein selects and stabilizes a specific conformation that fits its binding pocket. This interaction is highly specific; for example, the binding of HA to CD44 is mediated primarily by hydrogen bonds and van der Waals interactions, unlike its interaction with other proteins like TSG-6, which also involves ionic interactions. biorxiv.org

Advanced Research Applications and Future Directions

Hyaluronate Octasaccharide as a Tool for Glycobiology Research

In the field of glycobiology, which explores the structure and function of carbohydrates, defined oligosaccharides are indispensable. amsbio.com The this compound provides a structurally precise probe to dissect the complex roles of hyaluronan in cellular and tissue physiology. biosynth.com

The metabolism of hyaluronan, involving its synthesis and degradation, is a tightly regulated process crucial for tissue homeostasis. This compound has proven invaluable for studying the enzymes responsible for hyaluronan catabolism, known as hyaluronidases. biosynth.com

Research using recombinant human hyaluronidases PH-20 and Hyal-1 revealed that the octasaccharide is the minimum substrate required for their enzymatic activity, whereas the smaller hexasaccharide is not converted. nih.gov This was a significant finding, as the hexasaccharide was previously considered the minimum substrate for the bovine testicular hyaluronidase (B3051955) (BTH) prototype. nih.gov Further studies demonstrated that human PH-20 utilizes the octasaccharide for both hydrolysis (breaking down the molecule) and transglycosylation (transferring a part of the substrate to another molecule). nih.gov In contrast, human Hyal-1 primarily catalyzes hydrolysis, with transglycosylation occurring only at high substrate concentrations. nih.gov These size-dependent findings underscore the octasaccharide's utility in differentiating the specific mechanisms of various hyaluronidase subtypes, offering insights into their specialized roles in both healthy and diseased tissues. biosynth.comnih.gov

The biological functions of hyaluronan are often mediated through its interactions with specific binding proteins. The this compound is a key tool for characterizing these interactions with high precision.

It has been identified as the minimum-sized even oligosaccharide that can bind optimally to important hyaluronan receptors, including the Link module of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6) and the hyaluronan-binding domain of CD44. oup.com The interaction between the Link_TSG6 module and this compound (HA₈) has been confirmed using advanced analytical techniques like Fourier transform mass spectrometry (FTMS). nih.gov These experiments showed a clear 1:1 binding stoichiometry between the protein and HA₈, while the smaller tetrasaccharide (HA₄) did not support high-affinity binding. nih.gov Furthermore, hydrogen/deuterium (B1214612) exchange mass spectrometry revealed that the binding of HA₈ protects specific regions of the Link_TSG6 protein from solvent exposure, providing detailed information about the binding interface. nih.gov

Similarly, the octasaccharide and larger oligomers act as competitive inhibitors in the formation of the SHAP-hyaluronan complex, a covalent structure involving Serum-derived Hyaluronan-Associated Proteins (SHAPs). glycoforum.gr.jp This demonstrates the octasaccharide's ability to specifically interfere with this interaction, making it a valuable research tool.

ProteinInteraction with this compoundKey FindingReference
Link module of TSG-6Binds optimally; 1:1 stoichiometryDemonstrates minimum size requirement for high-affinity binding. oup.comnih.gov
CD44Binds optimally to the HA-binding domainIdentified as a minimal structure for optimal interaction. oup.com
SHAP (Serum-derived Hyaluronan-Associated Protein)Acts as a competitive inhibitorInhibits the covalent binding of SHAP to hyaluronan. glycoforum.gr.jp
Human Hyaluronidase PH-20Serves as the minimum substrateEnables study of both hydrolysis and transglycosylation reactions. nih.gov
Human Hyaluronidase Hyal-1Serves as the minimum substrateAllows for detailed kinetic analysis of hydrolytic activity. nih.gov

Probing Hyaluronan Metabolism Pathways

Methodological Advances in Hyaluronate Oligosaccharide Research

Progress in understanding the roles of hyaluronate oligosaccharides is intrinsically linked to the technological and methodological ability to produce and analyze them.

The chemical synthesis of structurally defined hyaluronan oligosaccharides is a significant challenge due to the difficulty of creating specific glycosidic bonds and the need for complex protection and deprotection steps. researchgate.netunirioja.es Traditional methods often suffer from low yields and laborious purification processes. unirioja.esmdpi.com

Synthetic StrategyDescriptionAdvantagesReference
Traditional Stepwise SynthesisSequential glycosylation, deprotection, and activation steps with purification of each intermediate.Well-established but often inefficient. nih.gov
Pre-activation Based Iterative One-Pot SynthesisMultiple glycosylations in a single reaction vessel without intermediate purification.Rapid, high overall yields, scalable. nih.gov
Use of Perfluorated TagsAttaching a fluorous tag to the oligosaccharide to facilitate purification via fluorous solid-phase extraction.Simplified purification of protected intermediates. unirioja.es
Novel Protecting Groups/Building BlocksEmploying building blocks like N-trifluoroacetyl-protected galactosamine to improve reaction yields.Higher yields in glycosylation reactions. unirioja.es

The complexity of biological systems requires analytical methods that can capture information from multiple molecular levels simultaneously. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and glycomics, is becoming an essential approach in GAG research. researchgate.netnih.gov Although glycomics is a less mature field compared to others, its integration is vital for a comprehensive understanding of GAG function. researchgate.net

By combining these datasets, researchers can build GAG interactomes—networks of interactions between specific GAG structures and proteins—within a particular biological context. researchgate.net For example, an integrated multi-omics study of the human placenta identified glycosaminoglycan degradation as a key pathway affected by maternal B12 deficiency. endocrine-abstracts.org Such approaches provide a holistic view that can uncover how changes at the genetic or protein level influence GAG metabolism and signaling, and vice versa. nih.gov This integrated analysis is crucial for elucidating the complex roles of hyaluronan and its fragments in health and disease. researchgate.netendocrine-abstracts.org

Development of Improved Synthesis Strategies for Defined Oligomers

Emerging Theoretical and Computational Paradigms in Hyaluronate Oligosaccharide Science

Alongside experimental work, theoretical and computational methods are providing unprecedented insights into the structure and dynamics of hyaluronan oligosaccharides. These approaches can model molecular behavior at an atomic level of detail that is often inaccessible through experimentation alone.

Molecular dynamics (MD) simulations and quantum-chemical methods like density functional theory (DFT) are used to study the three-dimensional conformation of hyaluronan oligomers. researchgate.netnih.gov MD simulations that explicitly include water molecules have been instrumental in refining our understanding of hyaluronan's solution structure. nih.govacs.org These studies have shown that while an average structure of an octasaccharide can be predicted, the molecule exhibits significant flexibility, with glycosidic linkages and side chains undergoing transient rotations. mdpi.comglycoforum.gr.jp Contrary to solid-state models, the structure in solution is not stabilized by persistent intramolecular hydrogen bonds but rather by weak, fleeting hydrogen bonds that are in constant exchange with surrounding water molecules. nih.govacs.org

These computational models, which are validated against experimental data from techniques like NMR spectroscopy, provide a dynamic picture of the hyaluronan molecule. nih.gov This dynamic view helps explain its viscoelastic properties and provides a more accurate basis for modeling interactions with proteins. nih.govgavinpublishers.com As computational power increases, these paradigms will become even more critical for predicting how specific oligosaccharides like the octasaccharide interact with biological targets and for designing novel carbohydrate-based therapeutics.

Q & A

Q. How can researchers ensure transparency and reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles:
  • Data deposition : Share raw spectra, NMR assignments, and sequencing data in public repositories (e.g., Zenodo, PRIDE).
  • Protocol detailing : Publish step-by-step methods for oligosaccharide synthesis and analysis on protocols.io .
  • Reagent validation : Use commercial reference standards (e.g., TCI H1148-1mg) and disclose lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.